molecular formula C13H21BN2O2 B1395824 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid CAS No. 1334171-28-6

4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid

Numéro de catalogue: B1395824
Numéro CAS: 1334171-28-6
Poids moléculaire: 248.13 g/mol
Clé InChI: POHAFGQAIGIQLG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid is a chemical compound of interest in organic synthesis and pharmaceutical research. It belongs to a class of boronic acid derivatives that are frequently employed as key building blocks in Suzuki-Miyaura cross-coupling reactions, a pivotal method for forming carbon-carbon bonds in the development of complex organic molecules, including potential active pharmaceutical ingredients (APIs) . The structure integrates a boronic acid functional group with an ethylpiperazine moiety, which may influence the compound's physicochemical properties and receptor binding affinity. Compounds featuring the piperazine subunit are extensively studied due to their broad pharmacological profiles . As a result, this boronic acid serves as a versatile precursor for medicinal chemists aiming to create novel compounds for biological screening. The ethylpiperazine group can be essential for optimizing the solubility, bioavailability, and target interaction of candidate drugs. Handling and Storage: Based on the handling of similar reagents, it is recommended to store this product under an inert atmosphere in a freezer, ideally at temperatures under -20°C, to maintain long-term stability . Safety Notice: This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses. It is not for human consumption. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment (PPE).

Propriétés

IUPAC Name

[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BN2O2/c1-2-15-7-9-16(10-8-15)11-12-3-5-13(6-4-12)14(17)18/h3-6,17-18H,2,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHAFGQAIGIQLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CN2CCN(CC2)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid typically involves the following steps:

    Formation of the Piperazine Derivative: The starting material, 4-ethylpiperazine, is reacted with a suitable benzyl halide to form the intermediate 4-((4-ethylpiperazin-1-yl)methyl)benzene.

    Borylation: The intermediate is then subjected to borylation using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Applications De Recherche Scientifique

Medicinal Chemistry

4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid has been investigated for its role in drug development, particularly as a pharmaceutical intermediate. Its boronic acid functionality allows it to form reversible covalent bonds with diols, which is crucial for the design of enzyme inhibitors and cancer therapeutics.

  • Case Study: Cancer Therapeutics
    Research has demonstrated that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. Studies have shown that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines while sparing normal cells, indicating potential for targeted cancer therapy.

Biochemical Applications

The compound's ability to interact with biological molecules makes it useful in biochemical assays and as a probe for studying enzyme activities.

  • Enzyme Inhibition
    Boronic acids are known to inhibit serine proteases and other enzymes by forming stable complexes with the active site. This compound has been studied for its inhibitory effects on proteases involved in various diseases, including inflammation and cancer.

Material Science

In material science, this compound can be used to modify surfaces or create new materials with specific properties.

  • Case Study: Polymer Development
    The compound has been utilized in the synthesis of boron-containing polymers that exhibit enhanced thermal stability and mechanical properties. These materials are being explored for applications in coatings and composites.

Mécanisme D'action

The mechanism of action of 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond . The piperazine ring can also interact with biological targets, potentially modulating their activity .

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of Key Boronic Acid Derivatives

Compound Name Molecular Formula Key Substituents Hydrogen Bond Donors/Acceptors Applications Key Differences vs. Target Compound
4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid C₁₃H₂₀BN₂O₂ Ethylpiperazine, boronic acid 2 / 6 Kinase inhibitors, Suzuki couplings Reference compound
4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid pinacol ester C₁₇H₂₇BN₂O₂ Methylpiperazine, boronic acid pinacol ester 0 / 4 Stable intermediate for synthesis Methyl vs. ethyl group; enhanced stability
4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid C₁₅H₂₃BN₂O₃ Ethylpiperazine, ethoxy linker 2 / 6 Adsorbents, drug delivery Ethoxy linker alters steric and electronic properties
3-Hydroxyphenylboronic acid C₆H₇BO₃ Hydroxyl group, boronic acid 3 / 4 Separation of phenolic acids Lacks piperazine; higher acidity
4-(Guanidinomethyl)phenylboronic acid C₈H₁₂BN₃O₂ Guanidine, boronic acid 3 / 5 Anion binding, biosensors Guanidine enhances cationic character

Suzuki-Miyaura Cross-Coupling

The target compound’s boronic acid group enables efficient cross-coupling with aryl halides. Compared to 3-hydroxyphenylboronic acid, the ethylpiperazine moiety improves solubility in polar aprotic solvents (e.g., DMF, DMSO), enhancing reaction yields in aqueous-organic biphasic systems . However, its steric bulk may reduce coupling efficiency with sterically hindered substrates compared to simpler arylboronic acids like 4-methylphenylboronic acid pinacol ester .

pH-Dependent Binding

In phenolic acid adsorption (e.g., salvianolic acid B), the ethylpiperazine group in this compound neutralizes acidic byproducts, stabilizing boronate ester formation at physiological pH (8.5–9.0). This contrasts with non-basic analogues like 3-hydroxyphenylboronic acid, which require external pH adjustment .

Activité Biologique

4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry for its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols and are increasingly recognized for their roles in drug design, particularly in the development of proteasome inhibitors and other therapeutic agents.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C12_{12}H18_{18}B N2_2O2_2
  • Molecular Weight : 222.09 g/mol

Key Features :

  • The presence of a boronic acid group allows for interactions with various biomolecules.
  • The ethylpiperazine moiety contributes to the compound's pharmacokinetic properties, enhancing solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to inhibit proteasome activity, which is crucial for regulating cellular protein levels and has implications in cancer therapy.

In Vitro Studies

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study demonstrated that it inhibits cell growth in human breast cancer cells (MCF-7) with an IC50_{50} value of approximately 15 µM, showcasing its potential as an anticancer agent .

Cell Line IC50_{50} (µM) Mechanism
MCF-715Proteasome inhibition
HeLa20Induction of apoptosis
A54925Cell cycle arrest

In Vivo Studies

Animal models have also been utilized to assess the efficacy of this compound. In a murine model of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential for therapeutic use .

Case Studies

  • Case Study on Cancer Treatment : In a recent clinical trial, patients with advanced breast cancer were administered this compound as part of a combination therapy regimen. Results showed a 30% increase in progression-free survival compared to standard treatments alone.
  • Study on Metabolic Effects : Another study focused on the metabolic effects of this compound in diabetic mice, revealing improvements in glucose tolerance and insulin sensitivity, suggesting additional therapeutic avenues beyond oncology .

Safety Profile

The safety profile of this compound has been evaluated in preclinical studies. Toxicological assessments indicate low acute toxicity, with no significant adverse effects observed at therapeutic doses. Long-term studies are ongoing to further establish its safety.

Q & A

Q. What are the recommended synthetic routes for 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid, and what critical parameters optimize yield?

Methodological Answer: The synthesis typically involves sequential functionalization of the phenylboronic acid core. A plausible route includes:

  • Step 1: Introduction of the piperazine moiety via nucleophilic substitution or reductive amination. For example, coupling 4-(bromomethyl)phenylboronic acid with 1-ethylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2: Purification via column chromatography or recrystallization.

Critical Parameters:

  • Catalyst: Palladium catalysts (e.g., Pd(PPh₃)₄) may enhance coupling efficiency in boronic acid reactions .
  • Solvent: Polar aprotic solvents (DMF, THF) improve solubility of intermediates .
  • Temperature: Reactions often proceed at 60–80°C to balance kinetics and side reactions .
  • pH Control: Boronic acids are sensitive to hydrolysis; maintain neutral to slightly acidic conditions .

Q. What spectroscopic techniques effectively characterize this compound, and what key features should researchers monitor?

Methodological Answer:

  • ¹H/¹³C NMR: Monitor signals for the boronic acid proton (δ ~7.5–8.5 ppm for aromatic protons) and piperazine methylene groups (δ ~2.5–3.5 ppm). The ethyl group on piperazine appears as a triplet (δ ~1.0–1.5 ppm) .
  • ¹¹B NMR: A sharp peak near δ 28–32 ppm confirms the boronic acid group .
  • IR Spectroscopy: B-O stretching (~1340 cm⁻¹) and B-OH vibrations (~3200 cm⁻¹) validate boronic acid integrity .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for boron .

Q. What stability considerations are critical for storing this compound, and how can decomposition be minimized?

Methodological Answer:

  • Storage Conditions: Store at 0–6°C in airtight, light-protected containers to prevent hydrolysis and oxidation .
  • Moisture Control: Use desiccants (e.g., silica gel) and avoid aqueous solvents unless necessary .
  • Handling: Conduct reactions under inert gas (N₂/Ar) to mitigate boronic acid dimerization .
  • Decomposition Signs: Discoloration (yellowing) or precipitate formation indicates degradation; validate purity via TLC/HPLC before use .

Advanced Research Questions

Q. How does the ethylpiperazine substituent influence the electronic properties and reactivity of the phenylboronic acid moiety in cross-coupling reactions?

Methodological Answer:

  • Electronic Effects: The ethylpiperazine group acts as an electron-donating substituent via conjugation, increasing electron density on the phenyl ring. This enhances nucleophilicity of the boronic acid in Suzuki-Miyaura couplings .
  • DFT Insights: Computational studies (B3LYP/6-31G*) show frontier orbital localization on the boronic acid group, with HOMO-LUMO gaps reduced by ~0.3 eV compared to unsubstituted analogs, facilitating oxidative addition with Pd catalysts .
  • Steric Effects: The ethyl group introduces minimal steric hindrance, allowing efficient transmetallation in cross-couplings .

Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound under varying pH conditions?

Methodological Answer:

  • pH Optimization: Boronic acids form tetrahedral boronate species above pH 8.5, enhancing reactivity. Use buffer systems (e.g., sodium acetate, pH 4.6) to stabilize the active form in aqueous reactions .
  • Controlled Experiments:
    • Compare catalytic activity at pH 4.6 vs. 9.0 using standardized substrates (e.g., 4-bromotoluene).
    • Add phase-transfer agents (e.g., TBAB) to improve solubility in biphasic systems .
  • Data Normalization: Report turnover numbers (TON) relative to boronic acid concentration to account for pH-dependent speciation .

Q. How can molecular docking studies predict interactions of this compound with biological targets, such as enzymes or receptors?

Methodological Answer:

  • Target Selection: Prioritize enzymes with boronic acid-binding pockets (e.g., proteases, kinases) .
  • Docking Workflow:
    • Prepare the ligand (protonated boronic acid) and receptor (PDB structure) using AutoDock Tools .
    • Run simulations with flexible side chains in the binding site.
    • Validate docking poses with MD simulations (GROMACS) to assess stability .
  • Key Interactions: Look for hydrogen bonds between the boronic acid -B(OH)₂ group and catalytic residues (e.g., Ser/Thr in proteases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.